molecular formula C14H16F2N2O B2913719 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2320860-22-6

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2913719
CAS No.: 2320860-22-6
M. Wt: 266.292
InChI Key: ZHNALNPTLSLWMC-UHFFFAOYSA-N
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Description

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s azetidine ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorobenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,6-difluorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O/c15-11-4-3-5-12(16)13(11)14(19)18-8-10(9-18)17-6-1-2-7-17/h3-5,10H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNALNPTLSLWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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